Product packaging for Methyl 2-hydroxytetracosanoate(Cat. No.:CAS No. 2433-95-6)

Methyl 2-hydroxytetracosanoate

Cat. No.: B164393
CAS No.: 2433-95-6
M. Wt: 398.7 g/mol
InChI Key: MSVLAXSCPVNLFM-UHFFFAOYSA-N
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Description

Contextualizing Hydroxylated Fatty Acid Methyl Esters in Biochemical Research

Hydroxylated fatty acid methyl esters (FAMEs) represent a unique class of lipids that are of considerable interest in biochemical research. These molecules are derivatives of fatty acids, which are fundamental components of lipids and play crucial roles in biological systems. The presence of a hydroxyl group (-OH) introduces a polar characteristic to the otherwise nonpolar fatty acid chain, influencing its chemical properties and biological functions.

In biochemical studies, hydroxylated FAMEs are investigated for their diverse roles. They are recognized as important intermediates in various metabolic pathways. For instance, the dihydroxylation of fatty methyl esters is a key process in the synthesis of surfactants and lubricants. researchgate.net Furthermore, these compounds are integral to the structure and function of complex lipids, such as ceramides (B1148491) and cerebrosides, which are vital components of cell membranes. The study of hydroxylated FAMEs helps in understanding lipid metabolism, cell signaling, and the pathogenesis of certain diseases.

The analysis of hydroxylated fatty acids and their methyl esters in biological samples serves as a marker for lipid peroxidation, a process implicated in cellular damage and various pathological conditions. nih.gov Researchers utilize advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to quantify these compounds, providing insights into oxidative stress and its biological consequences. nih.gov

Scope and Significance of Scholarly Inquiry on Methyl 2-hydroxytetracosanoate

This compound, also known as methyl cerebronate, is a specific long-chain hydroxylated fatty acid methyl ester. medchemexpress.comnist.gov Its chemical formula is C25H50O3. nih.gov Scholarly inquiry into this compound spans various scientific disciplines, from marine biology to plant science and analytical chemistry.

A significant area of research involves its identification and characterization in natural sources. This compound has been identified in a variety of organisms, including:

Marine Invertebrates: It has been isolated from deep-sea starfish, such as Ceramaster patagonicus, where it is a constituent of ceramides and cerebrosides. mdpi.comresearchgate.net It has also been found in sponges like Pseudosuberites and S. massa. medchemexpress.commedchemexpress.com

Plants: The compound has been detected in the shoots of Nepeta nuda (catmint) and in the chloroform (B151607) extract of Hamelia patens. researchgate.netbdpsjournal.org It has also been identified in strawberry homogenates. medchemexpress.commedchemexpress.com

Environmental Samples: Researchers have found this compound in sediment samples from the Hani River and Lake Kivu. medchemexpress.commedchemexpress.com

The presence of this compound in such diverse sources suggests its involvement in fundamental biological processes. In the context of marine organisms, it is a key component of complex lipids that are essential for cell structure and may possess bioactive properties. mdpi.comresearchgate.net In plants, its occurrence points towards a potential role in plant metabolism or defense mechanisms. researchgate.netbdpsjournal.org

The scientific investigation of this compound is crucial for several reasons. Firstly, its role as a building block of more complex lipids like cerebrosides provides a window into the biosynthesis and function of these vital molecules. mdpi.comresearchgate.net Secondly, its presence in various organisms makes it a potential biomarker for specific metabolic states or environmental conditions. Furthermore, understanding the chemical properties and synthesis of this compound can pave the way for the development of new biochemical reagents and research tools. medchemexpress.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C25H50O3 nih.gov
Molecular Weight 398.7 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 2433-95-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O3 B164393 Methyl 2-hydroxytetracosanoate CAS No. 2433-95-6

Properties

IUPAC Name

methyl 2-hydroxytetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVLAXSCPVNLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393884
Record name Methyl 2-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-95-6
Record name Methyl 2-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Fate and Degradation Mechanisms of Methyl 2 Hydroxytetracosanoate and Its Precursors

Peroxisomal α-Oxidation Pathway of 2-Hydroxytetracosanoic Acid

The catabolism of 2-hydroxytetracosanoic acid occurs within peroxisomes through an α-oxidation process. nih.govebi.ac.uk This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The process results in the production of carbon dioxide and tricosanoic acid (C23:0), a fatty acid with one less carbon atom. nih.govebi.ac.uk This α-oxidation system is distinct from the one that metabolizes branched-chain fatty acids like phytanic acid. nih.gov The enzyme system responsible for the α-oxidation of 2-hydroxytetracosanoic acid is located on the peroxisomal limiting membranes. nih.govebi.ac.uk

Molecular Mechanisms and Enzymatic Components of α-Oxidation

The α-oxidation of 2-hydroxytetracosanoic acid is a multi-step process involving several key enzymes. While the specific enzymes for 2-hydroxytetracosanoic acid are not as extensively detailed as those for phytanic acid, the general pathway provides a framework. The process is dependent on the presence of NAD+ but not on FAD, NADPH, ATP, Mg2+, or CoASH. nih.govebi.ac.uk

The generalized steps for fatty acid α-oxidation are:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative. nepjol.infomicrobenotes.com This is a common step for most fatty acid degradation pathways. wikipedia.org

Hydroxylation: A hydroxyl group is introduced at the α-carbon (C-2) position. microbenotes.com In the case of 2-hydroxytetracosanoic acid, this hydroxyl group is already present.

Oxidation/Decarboxylation: The 2-hydroxyacyl-CoA is then cleaved. In the well-studied α-oxidation of phytanic acid, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form an aldehyde (pristanal) and formyl-CoA. wikipedia.orgfrontiersin.org A similar decarboxylation step is expected for 2-hydroxytetracosanoic acid, leading to the formation of an aldehyde and CO2. nih.gov

Further Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid, which in the case of 2-hydroxytetracosanoic acid degradation, is tricosanoic acid. nih.gov This shorter fatty acid can then potentially enter other degradation pathways.

StepGeneral DescriptionRelevance to 2-Hydroxytetracosanoic Acid
1. Activation Attachment of Coenzyme A (CoA) to the fatty acid.2-hydroxytetracosanoic acid is likely activated to 2-hydroxytetracosanoyl-CoA.
2. Decarboxylation Removal of the carboxyl group as CO2.The primary catabolic step, yielding a C23 aldehyde. nih.gov
3. Oxidation The resulting aldehyde is oxidized to a carboxylic acid.Forms tricosanoic acid (23:0). nih.gov

Impact of Peroxisomal Dysregulation on 2-Hydroxytetracosanoic Acid Metabolism

Peroxisomal disorders, characterized by the absence or dysfunction of peroxisomes, have a significant impact on the metabolism of very long-chain fatty acids, including 2-hydroxytetracosanoic acid. nih.govnih.gov

Studies utilizing cultured fibroblasts from individuals with peroxisomal biogenesis disorders, such as Zellweger syndrome, have been instrumental in elucidating the role of peroxisomes in 2-hydroxytetracosanoic acid metabolism. nih.govoup.com In these cell lines, which lack functional peroxisomes, the α-oxidation of 2-hydroxytetracosanoic acid is significantly impaired. nih.govebi.ac.uk This finding provides clear evidence that peroxisomes are the primary site for the α-oxidation of this specific α-hydroxy very long-chain fatty acid. nih.govebi.ac.uk

Interestingly, the α-oxidation of 2-hydroxytetracosanoic acid is found to be normal in cell lines from patients with other peroxisomal disorders like X-linked adrenoleukodystrophy, adult Refsum disease, and rhizomelic chondrodysplasia punctata. nih.govebi.ac.uk This indicates that the enzymatic machinery for its degradation is distinct from the pathways affected in these specific conditions. For instance, Refsum disease is characterized by a deficiency in the α-oxidation of phytanic acid, highlighting the substrate specificity of the different α-oxidation pathways. wikipedia.orgnih.gov

Peroxisomal DisorderImpact on 2-Hydroxytetracosanoic Acid α-OxidationPrimary Metabolic Defect
Zellweger Syndrome Impaired nih.govebi.ac.ukGeneral loss of peroxisomal functions due to defective biogenesis. oup.com
X-linked Adrenoleukodystrophy Normal nih.govImpaired peroxisomal β-oxidation of very long-chain fatty acids.
Adult Refsum Disease Normal nih.govDefective α-oxidation of phytanic acid. nih.gov
Rhizomelic Chondrodysplasia Punctata Normal nih.govDefects in plasmalogen biosynthesis and phytanic acid α-oxidation (different enzyme than for 2-hydroxytetracosanoic acid). nih.gov

General Fatty Acid Degradation Pathways Relevant to Methyl 2-Hydroxytetracosanoate Derivatives

Once 2-hydroxytetracosanoic acid is shortened to tricosanoic acid (C23:0) via α-oxidation, this resulting odd-chain fatty acid can be further degraded. The primary pathway for fatty acid catabolism is β-oxidation, which occurs in both mitochondria and peroxisomes. wikipedia.orgnih.gov

β-Oxidation: This is a cyclical process that breaks down fatty acids into two-carbon acetyl-CoA units. wikipedia.orgabcam.com The main steps of mitochondrial β-oxidation are:

Dehydrogenation by FAD: An acyl-CoA dehydrogenase creates a double bond. nih.gov

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. nih.gov

Dehydrogenation by NAD+: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group. nih.gov

Thiolysis: A thiolase cleaves off an acetyl-CoA molecule, leaving a fatty acyl-CoA that is two carbons shorter. nih.gov

For odd-chain fatty acids like tricosanoic acid, β-oxidation proceeds until the final three-carbon unit, propionyl-CoA, is produced. aocs.org Propionyl-CoA can then be converted to succinyl-CoA, which can enter the citric acid cycle. aocs.org Peroxisomes are particularly important for the initial β-oxidation of very long-chain fatty acids. nih.govnih.gov

It is important to note that the synthesis and degradation of fatty acids are distinct pathways that occur in different cellular compartments; synthesis primarily takes place in the cytosol, while degradation occurs mainly in the mitochondria and peroxisomes. funaab.edu.ng

Occurrence and Natural Distribution of Methyl 2 Hydroxytetracosanoate in Diverse Biological Systems

Detection in Plant Matrices

The presence of Methyl 2-hydroxytetracosanoate in the plant kingdom has been explored through metabolomic studies of various species.

A review of scientific literature concerning the chemical composition of Fragaria spp. (strawberry) does not confirm the presence of this compound. Extensive analyses of strawberry volatiles and metabolites have identified numerous other esters, such as methyl butanoate and methyl hexanoate, as well as a wide range of anthocyanins, flavonoids, and phenolic acids, but this compound is not documented among them in the available search results nih.govnih.govmdpi.comfrontiersin.org.

Metabolomic analysis of Nepeta nuda L., also known as catmint, has successfully identified this compound. mdpi.com In a study comparing the chemical profiles of in vitro-grown shoots with wild-grown plants, this compound was among the fatty acids that showed a slight enrichment in the in vitro shoots. mdpi.com This research highlights the utility of metabolomic techniques in identifying the diverse range of compounds present in medicinal plants like N. nuda. mdpi.comnih.govfrontiersin.orgbg.ac.rs

Table 1: Metabolomic Findings for Nepeta nuda L. In Vitro Shoots

Compound ClassSpecific Compound IdentifiedContext of Identification
Fatty AcidsThis compoundFound to be slightly enriched in in vitro shoots compared to wild-grown plants. mdpi.com
Fatty AcidsPentadecanoic acidIdentified alongside other fatty acids in the metabolomic profile. mdpi.com
Fatty AcidsMargaric acidIdentified alongside other fatty acids in the metabolomic profile. mdpi.com
Fatty AcidsLinolenic acidIdentified alongside other fatty acids in the metabolomic profile. mdpi.com
Fatty AcidsOleic acidIdentified alongside other fatty acids in the metabolomic profile. mdpi.com
Fatty AcidsBehenic acidIdentified alongside other fatty acids in the metabolomic profile. mdpi.com
AlkanesHexadecane, Octadecane, EicosaneAlso found to be enriched in in vitro shoots. mdpi.com
Sterolsβ-sitosterol, α-amyrinAlso found to be enriched in in vitro shoots. mdpi.com

Analysis of the chemical constituents of Cissus incisa leaves has not identified this compound. A gas chromatography-mass spectrum (GC-MS) study of a hexane (B92381) extract from the leaves of this plant identified sixteen different compounds, with the predominant compound being β-Sitosterol (19.445%). scispace.com However, this compound was not detected in this analysis. scispace.com

Isolation from Marine Organisms

Marine environments, particularly sponges and starfish, have proven to be a rich source of unique fatty acids, including this compound.

Research into the phospholipid fatty acid composition of two Senegalese marine sponges, Pseudosuberites sp. and Suberites massa, led to the characterization of a complete series of 2-hydroxy long-chain fatty acids. researchgate.netafricaresearchconnects.comacs.orgacs.org In Pseudosuberites sp., this series of C22 to C27 2-hydroxy fatty acids accounted for nearly 50% of the total fatty acid mixture. researchgate.netafricaresearchconnects.com The parent acid, 2-hydroxytetracosanoic acid, is a member of this identified series. nih.gov The analysis was performed on the fatty acid methyl esters (FAMEs), making the direct identification relevant to this compound. researchgate.netafricaresearchconnects.com

Table 2: Research Findings on 2-Hydroxy Fatty Acids in Marine Sponges

OrganismKey FindingSpecific Compounds HighlightedAnalytical Method
Pseudosuberites sp.A series of 2-hydroxy long-chain fatty acids (C22-C27) comprised almost 50% of the total phospholipid fatty acids. researchgate.netafricaresearchconnects.com2-hydroxyhexacosanoic acid (26%), 2-hydroxy-heptacosanoic acid. researchgate.netafricaresearchconnects.comGC-MS and GC-FT-IR of fatty acid methyl esters. researchgate.netafricaresearchconnects.com
Suberites massaPrimarily contained 5,9-dienoic and trienoic demospongic acids. researchgate.netafricaresearchconnects.comNot specified for 2-hydroxy acids.GC-MS and GC-FT-IR of fatty acid methyl esters. researchgate.netafricaresearchconnects.com
Verongula gigantea & Aplysina archeriIsolated several alpha-hydroxy fatty acids from their phospholipids (B1166683). nih.gov2-hydroxytetracosanoic acid. nih.govNot specified.

This compound has been explicitly identified as a constituent of complex lipids in the starfish Protoreaster nodosus. mdpi.com During a structural elucidation of new ganglioside molecular species from this starfish, a ceramide composition analysis was performed. mdpi.com The gangliosides were methanolyzed to yield a mixture of fatty acid methyl esters (FAMEs), which were then analyzed by GC-MS. mdpi.com Among the FAMEs identified was this compound. mdpi.com The presence of long-chain 2-hydroxy fatty acids (C22-C24) is a known characteristic of cerebrosides in starfish. mdpi.com Further supporting this, saturated this compound was also characterized from the cerebrosides of the deep-sea starfish Ceramaster patagonicus. nih.gov

Table 3: Identification of this compound in Starfish

OrganismSource MaterialAnalytical ProcedureResult
Protoreaster nodosusGangliosides from pyloric caeca. mdpi.comMethanolysis followed by GC-MS analysis of the resulting FAMEs. mdpi.comThis compound was identified as one of the constituent fatty acid methyl esters. mdpi.com
Ceramaster patagonicusCerebrosides. nih.govGC-MS analysis of FAMEs obtained from the cerebroside. nih.govCharacterized the presence of saturated this compound. nih.gov

Identification in Microbial Cultures (e.g., Escherichia coli)

While 2-hydroxy fatty acids are known components of lipids in various bacteria, the specific identification of this compound in the common bacterium Escherichia coli has been noted primarily in commercial chemical databases. medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.com These sources list E. coli as a natural source of this compound, suggesting its involvement in the bacterium's metabolic or structural processes.

Table 1: Hypothetical Distribution of 2-Hydroxy Fatty Acid Methyl Esters in Selected Bacterial Species

Bacterial SpeciesThis compound DetectedOther 2-Hydroxy Fatty Acids DetectedPrimary Lipid Class
Escherichia coliYes medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.comNot specified in available sourcesNot specified in available sources
Pseudomonas aeruginosaNot specifically reportedMethyl 2-hydroxyoctadecanoate, Methyl 2-hydroxydecanoateRhamnolipids
Sphingomonas paucimobilisNot specifically reportedMethyl 2-hydroxy-15-methylhexadecanoateGlycosphingolipids

Note: This table is illustrative and based on general knowledge of bacterial lipids. The specific detection in E. coli is based on commercial database information.

Presence in Environmental Sediment Samples (e.g., Hani River and Lake Kivu)

This compound has been identified as a component of the organic matter in certain environmental sediment samples. Specifically, its presence has been reported in sediments from the Hani River and Lake Kivu. medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.com The occurrence of this very long-chain fatty acid ester in lacustrine and riverine sediments points to its origin from both terrestrial and aquatic sources, as well as its relative stability in these depositional environments.

The distribution of long-chain fatty acids in sediments is often used as a proxy for the input of organic matter from higher plants. mdpi.com The hydroxyl group at the 2-position, however, suggests a microbial origin or modification of the parent fatty acid. In the context of the Hani River and Lake Kivu, the presence of this compound could be indicative of contributions from the microbial communities within the water column and the sediments themselves, or from the erosion of surrounding soils containing plant and microbial residues.

Detailed geochemical analyses of sediment cores from these locations would provide insights into the historical input and diagenetic fate of this compound. While commercial sources confirm its presence, peer-reviewed studies detailing the concentration profiles and isotopic signatures of this compound in Hani River and Lake Kivu sediments are not widely available.

Table 2: Illustrative Concentration of this compound in Environmental Samples

Sample LocationSample TypeConcentration Range (µg/g dry weight)Associated Lipid Biomarkers
Hani RiverSurface SedimentNot available in literatureLong-chain n-alkanes, sterols
Lake KivuSediment Core (0-10 cm)Not available in literatureBacterial hopanoids, archaeal ethers

Note: This table is for illustrative purposes as the exact concentration data from primary research is not publicly available.

Comparative Biogeochemical Distribution of this compound

The biogeochemical distribution of this compound is part of the larger cycle of very long-chain fatty acids (VLCFAs) and their hydroxylated derivatives. These compounds are found across different biological kingdoms and environmental compartments, serving various structural and signaling functions.

In terrestrial ecosystems, 2-hydroxytetracosanoic acid (cerebronic acid) is a well-known component of plant and animal tissues, particularly in neural tissues as part of cerebrosides and sulfatides (B1148509). Its methyl ester, this compound, is likely to be found in soils and sediments as a result of the decomposition of this biomass. The esterification to the methyl form can occur through biological processes within microorganisms or through diagenetic processes in the environment.

In aquatic environments, both freshwater and marine, the sources of this compound are likely to be a mix of allochthonous (terrestrially derived) and autochthonous (produced within the water body) organic matter. The identification of this compound in lacustrine sediments like those of Lake Kivu suggests a significant contribution from in-situ microbial production or transformation of terrestrial inputs. tandfonline.com

Microbial communities play a crucial role in the production and transformation of 2-hydroxy fatty acids. As indicated by its reported presence in E. coli, bacteria are a direct source. medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.com Other microbial sources, including fungi and microalgae, are also known to produce a variety of hydroxylated fatty acids. nih.gov The comparative distribution across different microbial phyla is an active area of research, with the potential for these molecules to serve as specific biomarkers for certain microbial groups.

Advanced Methodologies for the Isolation and Quantitative Analysis of this compound in Research

The precise isolation and quantification of specific lipid molecules from complex biological samples are foundational to understanding their roles in health and disease. This compound, a hydroxylated fatty acid methyl ester, requires sophisticated analytical techniques for its accurate determination. This article details the advanced methodologies employed in its analysis, from initial sample preparation to final chromatographic separation.

Advanced Methodologies for the Isolation and Quantitative Analysis of Methyl 2 Hydroxytetracosanoate in Research

Sample Preparation and Extraction Techniques from Complex Biological Matrices

The initial and most critical step in the analysis of Methyl 2-hydroxytetracosanoate is its efficient extraction from the intricate environment of biological tissues and fluids. The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

Organic Solvent-Based Lipid Extraction Protocols (e.g., Chloroform-Methanol Systems)

Classic lipid extraction methods remain a cornerstone for isolating 2-hydroxy fatty acids and their esters. Protocols based on a chloroform-methanol solvent system are widely used due to their effectiveness in extracting a broad range of lipids.

The Bligh and Dyer method, a well-established protocol, utilizes a specific ratio of chloroform (B151607), methanol (B129727), and water (1:2:0.8, v/v/v) to create a single-phase system that effectively disrupts cell membranes and solubilizes lipids from lyophilized samples. asm.org After homogenization and incubation, the addition of more chloroform and water induces a phase separation. The lower, chloroform-rich phase contains the extracted lipids, including 2-hydroxy fatty acids, while the upper aqueous phase holds non-lipid contaminants. asm.orgaocs.org This method has been successfully applied to extract lipids from diverse matrices like wheat dough. asm.org

Similarly, a two-step extraction using hot isopropanol (B130326) followed by chloroform-methanol mixtures (2:1, v/v and then 1:2, v/v) is effective for plant leaf tissues. tandfonline.com After these initial extractions, the combined filtrates are subjected to a partitioning step against water to remove polar impurities, yielding a total lipid fraction ready for further purification. tandfonline.com Modifications of these chloroform-methanol-based extractions are also used for isolating lipids from cell suspensions, where the organic phase is collected after centrifugation. molbiolcell.org

It is important to note that the stability of the solvents is crucial, as acidic by-products from chloroform or methanol can potentially catalyze the esterification of free fatty acids, altering the native lipid profile. aocs.org

Microextraction Methodologies for Trace Analysis

For samples where the target analyte is present in trace amounts or the sample volume is limited, microextraction techniques offer significant advantages in terms of sensitivity and reduced solvent consumption.

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient method for extracting long-chain fatty acids (LCFAs). One innovative approach combines in-syringe magnetic stirring-assisted DLLME with gas chromatography-mass spectrometry (GC-MS) for the analysis of LCFAs in wastewater without the need for derivatization. nih.govresearchgate.net In this technique, an extraction solvent (e.g., hexane) and a disperser solvent (e.g., ethanol) are rapidly injected into the aqueous sample, creating a cloudy solution with a large surface area for efficient mass transfer of the analytes into the extraction solvent. nih.gov This method has demonstrated good linearity and low limits of detection, in the range of 0.01-0.05 mg/L for various LCFAs. nih.gov

Solid-phase microextraction (SPME) is another powerful technique for the analysis of lipids from biological samples. uwaterloo.caacs.orguwaterloo.ca SPME utilizes a coated fiber to extract analytes from a sample. The fiber can then be directly desorbed into the injector of a gas chromatograph. This technique is valued for its simplicity, speed, and integration of extraction, concentration, and sample introduction into a single step. uwaterloo.ca Research has focused on developing SPME methods for quantitative analysis of fatty acids in biological fluids, highlighting its potential for trace analysis of compounds like this compound. uwaterloo.cauwaterloo.ca

Strategies for Derivatization for Enhanced Chromatographic and Spectrometric Analysis (e.g., Trimethylsilyl (B98337) Ether Formation)

Due to their low volatility, 2-hydroxy fatty acids and their methyl esters require derivatization prior to gas chromatographic analysis. nih.gov This chemical modification increases their volatility and thermal stability, making them suitable for GC.

Trimethylsilyl (TMS) Ether Formation: The most common derivatization strategy for the hydroxyl group of 2-hydroxy fatty acid methyl esters is silylation, which converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether. rsc.orgmarinelipids.ca This is a crucial step for the analysis of compounds like this compound. nih.gov

Several silylating reagents and conditions are employed:

BSTFA with TMCS: A widely used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylsilyl chloride (TMCS). rsc.orgmdpi.com The reaction can be performed in a solvent such as pyridine (B92270) at room temperature or elevated temperatures (e.g., 60-100°C) for a set duration. rsc.orgmdpi.comtheses.cz

Multi-reagent Cocktails: Commercially available mixtures containing reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), TMCS, and trimethylsilylimidazole (TMSI) are also effective. rsc.org

The resulting TMS derivatives are amenable to GC-MS analysis, providing both high-resolution separation and valuable structural information from their mass spectra. rsc.orgnih.gov

Other Derivatization Approaches:

Methyl Ether Formation: An alternative one-step procedure uses methyl iodide in a polar aprotic solvent to simultaneously form methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. This method offers the advantage of producing water-stable derivatives. nih.gov

Pentafluorobenzyl (PFB) Esters: For high-sensitivity analysis, especially using electron capture negative ionization mass spectrometry, fatty acids can be converted to PFB esters. This derivatization, combined with TMS ether formation for the hydroxyl group, provides excellent structural information via electron ionization GC-MS. nih.govnih.gov

The table below summarizes common derivatization strategies for 2-hydroxy fatty acids.

Derivative Type Reagents Typical Conditions Advantages Reference(s)
Trimethylsilyl (TMS) EtherBSTFA + 1% TMCS in Pyridine30 min at room temperatureCommon, effective for GC, good fragmentation in MS. rsc.org
Trimethylsilyl (TMS) EtherBSTFA/TMCS (99/1 v/v) in Pyridine1 hour at 100°CStable derivatives for GC-MS. mdpi.com
Methyl EtherMethyl Iodide, NaOH in Dimethylacetamide1 hour at 80°CSimple, one-step, produces water-stable derivatives. nih.gov
Pentafluorobenzyl (PFB) Ester / TMS EtherPFB-Bromide, DIPEA; then BSTFARoom temperature (PFB); then heat (TMS)High sensitivity for EC-NCI-MS, good structural info. nih.govnih.gov

Prefractionation Techniques for Lipid Class Separation

In many biological extracts, the lipidome is exceedingly complex. Prefractionation is often necessary to isolate specific lipid classes, thereby reducing sample complexity and improving the detection of lower abundance species like 2-hydroxy fatty acids.

Solid-Phase Extraction (SPE): SPE is a primary tool for fractionating lipid extracts. Silica (B1680970) gel or aminopropyl (NH2) bonded silica cartridges are commonly used. asm.orgmarinelipids.caresearchgate.net

Silica Cartridges: These are used to separate lipids based on polarity. For instance, after loading a lipid extract, a non-polar solvent like chloroform can be used to wash the column, followed by elution of the hydroxy fatty acid fraction with a more polar solvent mixture, such as 50% isopropyl alcohol in chloroform. asm.org In another application, SPE is used to clean up and concentrate hydroxy fatty acid methyl esters after hydrogenation and saponification of a sample. researchgate.net

Aminopropyl (NH2) Cartridges: These are effective for separating neutral lipids from polar lipids, which can be beneficial in isolating specific classes of interest before further analysis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another valuable technique for the preparative separation of lipid classes. After applying the lipid extract to a silica gel plate, a specific solvent system is used for development. For example, a mixture of chloroform-methanol-acetic acid-water has been used to purify crude cerebroside fractions, which contain 2-hydroxy fatty acids. tandfonline.com The separated bands can be scraped from the plate and the lipids eluted for subsequent analysis.

Chromatographic Separation Techniques

Following extraction and derivatization, chromatography is employed to separate the individual components of the complex mixture, allowing for the identification and quantification of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the definitive technique for the analysis of volatile fatty acid derivatives. rsc.orgifremer.fr The separation is based on the partitioning of the analytes between a gaseous mobile phase (typically helium) and a liquid stationary phase within a capillary column. rsc.org

Analytical Columns: The choice of GC column is critical for achieving the required separation. Low-polarity capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or VF-5ms), are frequently used for the analysis of fatty acid methyl esters and their TMS derivatives. ifremer.fruniversiteitleiden.nl For separating more complex mixtures, including unsaturated isomers, columns with different polarities, such as a DB-23, may be employed. marinelipids.ca

GC Conditions: The temperature program of the GC oven is optimized to ensure baseline separation of the compounds of interest. A typical program starts at a lower temperature, followed by a series of ramps to a final high temperature to elute all components. universiteitleiden.nl For example, a program might start at 50°C, ramp to 250°C, and then to a final temperature of 315°C. universiteitleiden.nl The injector, transfer line, and ion source temperatures are also carefully controlled to prevent sample degradation and ensure efficient transfer to the mass spectrometer. marinelipids.cauniversiteitleiden.nl

The table below provides an example of GC-MS conditions used for the analysis of fatty acid derivatives.

Parameter Condition Reference(s)
GC System Agilent 6890 or similar ifremer.fr
Column Agilent VF-5ms (25 m x 0.25 mm, 0.25 µm) or similar universiteitleiden.nl
Carrier Gas Helium nih.govuniversiteitleiden.nl
Flow Rate ~1.2 mL/min (constant flow) universiteitleiden.nl
Injector Splitless mode, 250-280°C marinelipids.cauniversiteitleiden.nl
Oven Program Example: 1 min at 50°C, ramp at 25°C/min to 237°C, ramp at 3°C/min to 250°C, ramp at 25°C/min to 315°C, hold for 1.55 min. universiteitleiden.nl
MS Detector Quadrupole or Tandem Quadrupole (QqQ) nih.govuniversiteitleiden.nl
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov

Through the systematic application of these advanced extraction, derivatization, and chromatographic techniques, researchers can reliably isolate and quantify this compound, paving the way for a deeper understanding of its biological significance. Recent developments in GC-tandem mass spectrometry (GC-MS/MS) using techniques like scheduled multiple reaction monitoring (MRM) have further enhanced the sensitivity and specificity of quantifying 2-hydroxy fatty acids in complex samples. nih.gov

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a fundamental technique for the separation of lipids. In the analysis of 2-hydroxy fatty acids like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed. researchgate.net This method separates compounds based on their hydrophobicity. For instance, a high-carbon-content octadecylsilyl column can be used with a simple binary gradient of methanol and water to achieve separation. researchgate.net Detection is often performed using UV detectors, typically in the range of 200-210 nm for fatty acid esters. researchgate.net

LC is not only used for separation but also as a preparative technique to isolate specific lipid classes before further analysis. nih.gov The efficiency of LC lies in its ability to handle complex mixtures and provide high-resolution separation, which is crucial for distinguishing between structurally similar lipid molecules. upb.ro

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Separation

For more rapid and efficient separations, Ultra-High Performance Liquid Chromatography (UHPLC) is the method of choice. UHPLC systems operate at higher pressures than conventional HPLC, using columns with smaller particle sizes (typically sub-2 µm). chromatographyonline.com This results in significantly faster analysis times and improved resolution. chromatographyonline.comlcms.cz

In the context of lipidomics, UHPLC is often coupled with mass spectrometry (UHPLC-MS) for comprehensive profiling of fatty acids and their derivatives. acs.orgpensoft.net The high-throughput nature of UHPLC makes it ideal for analyzing large numbers of samples, which is common in metabolomics and biomarker discovery studies. lcms.czacs.org A typical UHPLC setup for lipid analysis might involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve ionization for mass spectrometry. pensoft.netmdpi.com

Table 1: Comparison of LC and UHPLC for Lipid Analysis

Feature Liquid Chromatography (LC) Ultra-High Performance Liquid Chromatography (UHPLC)
Operating Pressure Lower Higher
Particle Size 3-5 µm < 2 µm
Analysis Time Longer Shorter (High-Throughput) chromatographyonline.com
Resolution Good Excellent chromatographyonline.com

| Application | Routine analysis, preparative separation nih.gov | Complex mixture analysis, lipidomics acs.org |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids due to its high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization and Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. rsc.org For non-volatile lipids like this compound, derivatization is necessary to increase their volatility. academicjournals.org A common derivatization procedure involves converting the hydroxyl group into a trimethylsilyl (TMS) ether. nist.gov

The electron ionization (EI) mass spectra of the TMS derivative of this compound show characteristic fragmentation patterns that are useful for its identification. nist.govnih.gov For instance, the NIST Mass Spectrometry Data Center provides reference spectra for the TMS derivative of this compound (C28H58O3Si), which aids in its identification in unknown samples. nist.gov GC-MS has been successfully used to identify this compound in various natural sources, such as in the analysis of ceramides (B1148491) and cerebrosides from marine starfish. mdpi.comscispace.compharm.or.jpkib.ac.cn

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for comprehensive lipid analysis, or lipidomics. nih.gov It combines the superior separation capabilities of LC with the sensitive and specific detection of MS. acs.org This technique is particularly well-suited for analyzing complex lipid mixtures from biological samples without the need for derivatization. nih.gov

In lipidomics studies, LC-MS is used to profile a wide range of lipid species, including 2-hydroxy fatty acids. mdpi.comnih.gov By employing high-resolution mass spectrometry, it is possible to accurately determine the elemental composition of the detected lipids. mdpi.com LC-MS methods have been developed for the simultaneous determination of numerous free fatty acids in human plasma, showcasing the technique's utility in clinical research and biomarker discovery. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of compounds. jeol.com This is particularly important in lipidomics, where numerous isobaric and isomeric species can be present. mdpi.com For this compound (C25H50O3), the theoretical exact mass can be calculated and compared with the experimentally measured mass to confirm its identity with high confidence. nih.gov

HRMS, often coupled with LC (LC-HRMS), allows for the differentiation of compounds with very similar masses. pensoft.netmdpi.com For example, the use of Orbitrap mass analyzers can achieve mass resolutions high enough to resolve closely related lipid species. lcms.cz This level of precision is essential for building accurate lipid databases and for the confident identification of novel lipids.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to generate a characteristic fragmentation pattern. wikipedia.orgnationalmaglab.org This fragmentation pattern provides detailed structural information about the precursor ion, enabling the elucidation of its chemical structure. wikipedia.orgresearchgate.net

For this compound, MS/MS analysis can confirm the position of the hydroxyl group and the length of the fatty acid chain. mdpi.com In the analysis of complex lipids like ceramides containing 2-hydroxy fatty acids, the fragmentation of the molecular ion in an MS/MS experiment can reveal the structure of both the long-chain base and the fatty acyl chain. mdpi.com This technique is particularly powerful when combined with LC (LC-MS/MS), allowing for the separation of isomers followed by their individual structural characterization. researchgate.netacs.org

Table 2: Mass Spectrometry Techniques for this compound Analysis

Technique Primary Application Derivatization Key Findings
GC-MS Molecular Characterization & Identification Required (e.g., TMS ether) nist.gov Provides characteristic fragmentation patterns for identification. nist.govnih.gov
LC-MS Lipidomics Profiling Not required nih.gov Enables comprehensive analysis of complex lipid mixtures. mdpi.com
HRMS Precise Mass Determination Not required Confirms elemental composition with high accuracy. pensoft.netmdpi.com

| MS/MS | Structural Elucidation | Not required | Reveals detailed structural information through fragmentation analysis. mdpi.comwikipedia.org |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) in Untargeted Metabolomics

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a premier analytical tool for untargeted metabolomics due to its exceptional capabilities in mass resolution and accuracy. nih.gov When analyzing complex biological extracts, the ability to distinguish between thousands of simultaneously detected metabolites is paramount. nih.gov The ultra-high resolution of FT-ICR MS allows for the separation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₂₅H₅₀O₃), FT-ICR MS enables the measurement of its near-exact mass with an accuracy typically below 1 part-per-million (ppm). nih.gov This level of precision significantly reduces the number of possible molecular formulae for a given mass-to-charge ratio (m/z), thereby increasing the confidence in its identification during untargeted screening. mdpi.com In an untargeted metabolomics workflow, after a metabolic feature is detected, its accurate mass is used to generate a putative elemental formula, a crucial first step in the identification process. researchgate.net The high mass accuracy of FT-ICR MS is instrumental in providing a highly constrained list of potential candidates, within which this compound can be pinpointed. nih.govmdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

AttributeValueSignificance in FT-ICR MS Analysis
Molecular FormulaC₂₅H₅₀O₃The elemental composition used to calculate the theoretical exact mass.
Theoretical Monoisotopic Mass398.375995 DaThe exact mass of the molecule containing the most abundant isotopes, which is the target for high-accuracy measurement.
Detected Ion (e.g., [M+H]⁺)399.38327 DaThe protonated molecule observed in the mass spectrometer. FT-ICR MS can measure this m/z with high accuracy.
Typical Mass Error< 1 ppmA low mass error provides high confidence in the assigned elemental formula (C₂₅H₅₀O₃) and distinguishes it from other potential isobaric compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is powerful for detection and formula assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic compounds, including fatty acid methyl esters. sciepub.com Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for definitive structural confirmation of this compound. sci-hub.seaocs.org

In a ¹H NMR spectrum, the signal's chemical shift, integration (the area under the peak), and multiplicity (splitting pattern) reveal the type of proton, the number of protons of that type, and the number of adjacent protons, respectively. acs.orgdocbrown.info For this compound, distinct signals would be expected for the methyl ester protons, the single proton on the hydroxyl-bearing carbon (C2), the long methylene (B1212753) chain, and the terminal methyl group. aocs.org

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. researchgate.net Key diagnostic peaks for this compound would include the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy (B1213986) carbon, and the series of carbons in the long alkyl chain. researchgate.netsigmaaldrich.com The combination of ¹H and ¹³C NMR data allows for the complete and unequivocal assignment of the compound's structure. kib.ac.cnpharm.or.jp

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Terminal -CH₃ (C24)~0.88Triplet (t)3H
Methylene Chain -(CH₂)₂₁- (C4-C23)~1.2-1.4Broad Multiplet42H
β-CH₂ (C3)~1.65Multiplet (m)2H
Ester -OCH₃~3.7Singlet (s)3H
α-CH(OH)- (C2)~4.0-4.2Triplet (t) or Doublet of Doublets (dd)1H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Terminal -CH₃ (C24)~14
Methylene Chain -(CH₂)₂₁- (C4-C23)~22-34
Ester -OCH₃~52
α-C(OH)- (C2)~70
Carbonyl -C=O (C1)~175

Chemometric and Statistical Approaches for Metabolomic and Lipidomic Data Interpretation

Metabolomic and lipidomic analyses generate vast and complex datasets, often comprising thousands of measurements for hundreds of samples. nih.govresearchgate.net Interpreting this data to extract meaningful biological information is a significant challenge that necessitates the use of chemometric and statistical methods. mdpi.comnih.gov These multivariate analysis techniques are essential for discerning patterns, identifying significant metabolites, and understanding the relationships between different molecules within the dataset. researchgate.netnih.gov

When this compound is one of many lipids measured in a study, its biological significance is determined by comparing its abundance across different experimental groups (e.g., healthy vs. diseased, control vs. treated). ufl.edu Unsupervised methods like Principal Component Analysis (PCA) are first used to get an overview of the data structure, visualize clustering of samples, and identify outliers. mdpi.comresearchgate.net Subsequently, supervised methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) are employed to build models that maximize the separation between predefined sample classes. researchgate.netresearchgate.net

These models identify the variables (metabolites) that contribute most significantly to the group separation. A high loading score or variable importance in projection (VIP) score for this compound would indicate that it is a key differentiator between the experimental groups, marking it as a potential biomarker for further investigation. ufl.edubiorxiv.org

Table 4: Illustrative Data Representation for Chemometric Analysis

Sample IDGroupMetabolite 1 (e.g., Oleic Acid)This compoundMetabolite 3 (e.g., Cholesterol)
Control_1Control150.425.1300.7
Control_2Control145.928.3310.2
Treated_1Treated180.255.6250.1
Treated_2Treated185.659.8245.8

This table illustrates how quantitative data for this compound and other lipids would be structured for input into statistical software for PCA or PLS-DA, allowing for the evaluation of its contribution to group differences.

Mechanistic Roles and Functional Implications of Methyl 2 Hydroxytetracosanoate and Its Biosynthetic Precursors

Contribution of α-Hydroxylated Fatty Acids to Myelin Structure and Function

α-Hydroxylated fatty acids, including the precursor to methyl 2-hydroxytetracosanoate, are crucial components of the myelin sheath, the insulating layer around nerve fibers. These specialized fatty acids are abundantly found in cerebrosides and sulfatides (B1148509), which are types of glycosphingolipids essential for the proper structure and function of myelin. pnas.orgnih.govcaymanchem.com The presence of the hydroxyl group on the fatty acid chain is thought to provide additional sites for hydrogen bonding and ion interactions, which may contribute to the stability and tight packing of the myelin membrane. nih.gov

The synthesis of these α-hydroxylated fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govcaymanchem.com The expression of the FA2H gene is closely correlated with the process of myelination, with its activity peaking during the most active period of myelin formation in the developing brain. nih.gov This temporal relationship underscores the importance of α-hydroxylated fatty acids in the assembly of the myelin sheath.

Disruptions in the synthesis of galactocerebrosides (B1148508) (GalC), which incorporate these α-hydroxylated fatty acids, lead to a severe breakdown of the myelin lipid bilayer structure. pnas.org In mice lacking the enzyme responsible for GalC synthesis, the hydrophobic core of the myelin membrane is perturbed, resulting in a loss of its insulator function and a block of saltatory conduction, the rapid transmission of nerve impulses. pnas.org This demonstrates the pivotal role of galactolipids containing α-hydroxylated fatty acids in maintaining the structural integrity and insulating capacity of myelin. pnas.org

Association with Cerebroside and Sulfatide Composition in Neural Tissues

This compound is the methyl ester of 2-hydroxytetracosanoic acid, a very long-chain α-hydroxy fatty acid that is a prominent component of cerebrosides and sulfatides in the nervous system. caymanchem.com These glycosphingolipids are particularly enriched in the myelin sheath of both the central and peripheral nervous systems. pnas.orgcaymanchem.com

Cerebrosides, specifically galactosylceramides, containing α-hydroxylated fatty acids are among the most abundant lipids in myelin. nih.govdntb.gov.ua The fatty acid composition of these lipids changes with maturation. nih.gov In the developing human brain, the proportion of long-chain fatty acids, including 24-carbon chains, in cerebrosides and sulfatides increases with age. nih.gov This suggests a role for these specific lipid species in the maturation and long-term maintenance of myelin. nih.govnih.gov

The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for producing the 2-hydroxy fatty acids that are incorporated into galactolipids in the peripheral nervous system. caymanchem.com The specific localization of FA2H expression in the white matter of the brain further supports its role in the synthesis of α-hydroxylated ceramides (B1148491) for incorporation into myelin lipids. nih.gov The unique presence of 2-hydroxytetracosanoic acid in nervous tissues highlights its specialized function within this biological context. caymanchem.com

Influence on Biological Membrane Biophysics (e.g., Lipid Membrane Phase Transitions)

The presence of α-hydroxylated fatty acids within lipid bilayers significantly influences the biophysical properties of biological membranes. The hydroxyl group introduces a polar moiety into the hydrophobic acyl chain, which can alter lipid packing, membrane fluidity, and phase behavior. rsc.orgnih.gov

Studies on model membranes have shown that the incorporation of α-hydroxy fatty acids can have varied effects depending on the surrounding lipid environment. For instance, in liquid disordered (Ld) membrane phases, which are more fluid, the presence of phospholipids (B1166683) containing 2-hydroxyoleic acid (a shorter, unsaturated α-hydroxy fatty acid) can make the membrane surface more compact and less hydrated. nih.govresearchgate.net Conversely, in more rigid, liquid ordered (Lo) domains, the opposite effect is observed. nih.govresearchgate.net

Furthermore, the hydroxyl group on the fatty acid chain can increase the tendency of Ld model membranes to form non-lamellar structures, such as hexagonal phases. nih.govresearchgate.net The stereochemistry of the hydroxyl group (R vs. S configuration) also plays a role, with the natural (R)-configuration influencing lipid chain order and permeability differently than the unnatural (S)-diastereomer. mdpi.comnih.gov Specifically, the (R)-configuration can decrease membrane permeability to certain molecules and increase the order of lipid chains in some model systems. mdpi.comnih.gov These findings indicate that the α-hydroxylation of fatty acids is a critical factor in modulating the structural organization and function of biological membranes. rsc.orgmdpi.com

Correlation with Cellular Processes and Stress Responses

Involvement in Cell Metabolism Regulation

α-Hydroxylated fatty acids and their derivatives are involved in various aspects of cellular metabolism. The synthesis and degradation of these lipids are tightly regulated processes. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for their production, and its expression is tissue-specific, indicating specialized roles in different organs. nih.gov In mammals, FA2H is found in tissues that synthesize α-hydroxylated sphingolipids, such as the brain, skin, and kidney. nih.gov

The degradation of α-hydroxy fatty acids occurs through a process called α-oxidation in peroxisomes. caymanchem.com This pathway is distinct from the β-oxidation of most fatty acids. The α-oxidation of 2-hydroxytetracosanoic acid results in the production of carbon dioxide and tricosanoic acid (a 23-carbon fatty acid). caymanchem.com This process is essential, and its disruption in certain genetic disorders like Zellweger syndrome leads to the inability to perform α-oxidation. caymanchem.com

In the context of cancer, the synthetic α-hydroxy fatty acid, 2-hydroxyoleic acid, has been shown to regulate membrane lipid composition and structure, including restoring sphingomyelin (B164518) levels in cancer cells. nih.govresearchgate.net This suggests a broader role for α-hydroxy fatty acids in modulating lipid metabolism and cellular signaling pathways.

Response to Abiotic Stress (e.g., Water Deficit in Plants)

In plants, very-long-chain fatty acids (VLCFAs) and their derivatives, including α-hydroxylated forms, play a significant role in the response to abiotic stresses such as drought. nih.gov These lipids are essential components of the plant cuticle and suberin, which act as protective barriers against water loss and other environmental challenges. nih.govfrontiersin.org

Metabolomic studies in plants subjected to water deficit have shown changes in the levels of various lipids, including this compound. tandfonline.com In a study on lentil (Lens culinaris) genotypes under parasitic stress, which can induce a water-deficit-like response, the levels of this compound were observed to decrease in the shoots of a resistant genotype. tandfonline.com In the roots of the same resistant genotype, a significant reduction of methyl 2-hydroxy-tetracosanoate was also found under infestation. tandfonline.com These changes in lipid profiles are part of the plant's complex defense and adaptation mechanisms to stress. nih.govfrontiersin.orgnih.gov The accumulation of certain long-chain fatty acids can be related to the synthesis of wax, cutin, and suberin, which help protect the plant surface and reduce water loss. tandfonline.com

Genetic and Enzymatic Modulators of Biological Functions

The biological functions of this compound and its precursors are primarily modulated by the enzymes responsible for their synthesis and degradation. The key enzyme in the biosynthesis of α-hydroxylated fatty acids is fatty acid 2-hydroxylase (FA2H) . nih.govcaymanchem.com

The gene encoding this enzyme, FA2H, has been identified in mammals. nih.gov Its expression is crucial for the formation of α-hydroxylated galactosylceramides in myelin. nih.govmolbiolcell.org Mutations in the FA2H gene in humans are known to cause a form of hereditary spastic paraplegia, a neurodegenerative disorder characterized by myelin defects, highlighting the critical role of this enzyme and its products in nervous system function. molbiolcell.org The expression of FA2H is temporally regulated during brain development, coinciding with the period of active myelination. nih.gov

In plants, a different set of enzymes is involved in the synthesis of suberin, which contains α-hydroxy fatty acids. For example, in Arabidopsis thaliana, a member of the BAHD family of acyl-CoA-dependent transferases, ASFT (ALIPHATIC SUBERIN FERULOYL TRANSFERASE) , has been identified as being required for the incorporation of ferulate into the suberin polymer. nih.gov While not directly producing the α-hydroxy fatty acid, this enzyme is a key modulator of the final structure and function of the suberin barrier.

The degradation of α-hydroxy fatty acids is carried out by the α-oxidation pathway in peroxisomes. A key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL) , which cleaves the 2-hydroxyacyl-CoA into a fatty aldehyde (one carbon shorter) and formyl-CoA. molbiolcell.org This enzymatic step is crucial for the catabolism of these specialized fatty acids.

Below is a table summarizing the key genetic and enzymatic modulators:

Enzyme/GeneFunctionOrganism/System
Fatty Acid 2-Hydroxylase (FA2H) Catalyzes the α-hydroxylation of fatty acids.Mammals
FA2H Gene Encodes the FA2H enzyme. Mutations lead to myelin disorders.Humans, Mice
ASFT (ALIPHATIC SUBERIN FERULOYL TRANSFERASE) Transfers feruloyl-CoA to ω-hydroxy fatty acids in suberin biosynthesis.Plants (Arabidopsis thaliana)
2-Hydroxyacyl-CoA Lyase (HACL) Cleaves 2-hydroxyacyl-CoAs in the α-oxidation pathway.Mammals

Impact of FA2H Deficiency on Neurological Phenotypes

Mutations in the FA2H gene, which encodes the fatty acid 2-hydroxylase enzyme, result in a group of autosomal recessive neurodegenerative disorders. medlineplus.govmedlineplus.govgenecards.org These conditions, including fatty acid hydroxylase-associated neurodegeneration (FAHN), hereditary spastic paraplegia 35 (SPG35), and some forms of leukodystrophy, share a common underlying pathology of defective myelin formation and maintenance. medlineplus.govmdpi.comoup.com The FA2H enzyme is responsible for synthesizing 2-hydroxylated fatty acids, which are essential components of myelin galactolipids. medlineplus.govmedlineplus.govnih.gov Its deficiency leads to abnormal myelin that is prone to degradation, resulting in a loss of white matter in the brain and spinal cord (leukodystrophy). medlineplus.govmedlineplus.gov

The clinical manifestations of FA2H deficiency are severe and progressive, typically beginning in childhood or adolescence. medlineplus.govmedlineplus.gov Patients often present with a combination of neurological symptoms, including:

Spasticity: Progressive stiffness and weakness of the lower limbs (spastic paraplegia) is a hallmark feature. uniprot.orggenecards.org

Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements. oup.com

Ataxia: A lack of voluntary coordination of muscle movements. oup.comnih.gov

Cognitive Decline: Intellectual impairment that worsens over time. medlineplus.govoup.comnih.gov

Optic Atrophy: Degeneration of the optic nerve, leading to vision loss. medlineplus.govnih.gov

Brain Iron Accumulation: Abnormal iron deposits in the brain, particularly in regions involved in movement control, are a characteristic finding on brain imaging. medlineplus.govmedlineplus.gov

Mouse models of FA2H deficiency have corroborated the human phenotypes, showing significant demyelination, axonal loss, and cerebellar dysfunction. nih.gov These studies have been instrumental in dissecting the specific roles of FA2H in different cell types within the central nervous system. nih.gov

Below is an interactive data table summarizing the common neurological phenotypes associated with FA2H deficiency.

Neurological PhenotypeDescriptionCommon Associated Disorders
Spastic ParaplegiaProgressive stiffness and weakness of the lower limbs. uniprot.orggenecards.orgFAHN, SPG35 medlineplus.govmdpi.com
DystoniaInvoluntary muscle contractions causing twisting movements. oup.comFAHN, Leukodystrophy oup.comnih.gov
AtaxiaLack of voluntary muscle coordination. oup.comnih.govFAHN nih.gov
Cognitive DeclineProgressive intellectual impairment. medlineplus.govoup.comnih.govFAHN, SPG35 mdpi.comoup.com
Optic AtrophyDegeneration of the optic nerve leading to vision loss. medlineplus.govnih.govFAHN medlineplus.gov
LeukodystrophyLoss of white matter in the brain and spinal cord. medlineplus.govmedlineplus.govFAHN, SPG35 medlineplus.govmdpi.com
Brain Iron AccumulationAbnormal iron deposits in the brain. medlineplus.govmedlineplus.govFAHN medlineplus.gov

Association with Disease Pathogenesis Through Altered Lipid Metabolism

The pathogenesis of diseases linked to FA2H deficiency is rooted in the disruption of lipid metabolism, specifically the synthesis of 2-hydroxylated sphingolipids. uni-bonn.de These lipids are highly enriched in the myelin sheath, where they play a crucial role in its structure and function. uni-bonn.de The absence of 2-hydroxylation due to FA2H mutations leads to the production of structurally abnormal myelin, which is unstable and susceptible to degeneration. medlineplus.govmedlineplus.gov This demyelination process is a primary driver of the neurological symptoms observed in patients. medlineplus.govmedlineplus.gov

The altered lipid profile in FA2H deficiency extends beyond myelin. Sphingolipids are integral components of all cell membranes and are involved in various cellular signaling pathways. genecards.orgnih.gov The lack of 2-hydroxylated sphingolipids can, therefore, have widespread consequences on cellular function.

Several leukodystrophies, a group of genetic disorders affecting the white matter of the central nervous system, are caused by mutations in genes involved in lipid metabolism. frontiersin.org For instance, X-linked adrenoleukodystrophy (ALD) is characterized by the accumulation of very long-chain fatty acids due to a defect in their degradation. nih.govwiley.com This accumulation leads to inflammation, myelin breakdown, and neurological dysfunction. nih.govnih.gov Similarly, in metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A results in the accumulation of sulfatides, another important lipid component of myelin. frontiersin.orgwiley.com

These examples highlight a common theme in the pathogenesis of many neurological disorders: the disruption of lipid metabolism, leading to the accumulation of abnormal lipids or a deficiency of essential lipid components. alextlc.org This dysregulation can trigger a cascade of detrimental events, including oxidative stress, inflammation, and ultimately, cell death and tissue degeneration. alextlc.org In the context of FA2H deficiency, the primary metabolic defect is the inability to produce 2-hydroxylated galactolipids, which are critical for the formation and stability of compact myelin. nih.gov The resulting demyelination and axonal damage are the direct consequences of this specific alteration in lipid metabolism. oup.comnih.gov

The following table details research findings on the impact of altered lipid metabolism in neurological disorders.

DisorderGene DefectAltered Lipid MetabolismKey Pathological Consequences
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)FA2HDeficiency of 2-hydroxylated sphingolipids. medlineplus.govmedlineplus.govDemyelination, axonal loss, brain iron accumulation. medlineplus.govmedlineplus.govnih.gov
X-linked Adrenoleukodystrophy (ALD)ABCD1Accumulation of very long-chain fatty acids. nih.govwiley.comInflammation, myelin breakdown, axonal degeneration. nih.govnih.gov
Metachromatic Leukodystrophy (MLD)ARSAAccumulation of sulfatides. frontiersin.orgwiley.comDemyelination in the central and peripheral nervous systems. frontiersin.org
Alexander DiseaseGFAPDisrupted lipid metabolism, altered levels of key lipids. alextlc.orgWhite matter degeneration, protein aggregate accumulation. alextlc.org

Advanced Research Perspectives and Future Directions in Methyl 2 Hydroxytetracosanoate Studies

Application of Systems Biology Approaches in Comprehensive Lipidomics

The complexity of lipidomes, with their vast array of structurally and functionally diverse molecules, necessitates a systems-level approach for a holistic understanding. researchgate.net Systems biology, which integrates large-scale experimental data with computational modeling, offers a powerful framework to investigate the intricate network of lipid metabolism. researchgate.net

Detailed Research Findings:

Recent advancements in analytical techniques, particularly in mass spectrometry, have enabled the global profiling of various lipid classes, including 2-hydroxy fatty acids (2-OHFAs). acs.orgacs.org However, the comprehensive analysis of isomers like 2-OHFAs and 3-hydroxy fatty acids (3-OHFAs) remains a challenge due to their structural similarities and the limited availability of commercial standards. acs.org To address this, innovative strategies are being developed, such as employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) coupled with structure-dependent retention time prediction models. acs.org This approach has successfully identified numerous 2-OHFAs and 3-OHFAs in human plasma, including some that were previously uncharacterized. acs.org

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful tool for the global analysis of 2-OH FAs. acs.org By creating an in-house database of trimethylsilyl (B98337) derivatives of 2-OH fatty acid methyl esters and developing retention time prediction models, researchers can identify and quantify a wide range of these compounds in biological samples. acs.org

Future research will likely focus on integrating these advanced analytical platforms with computational modeling to construct detailed maps of lipid metabolic networks. This will allow for the prediction of lipid biomass and the elucidation of how perturbations in these networks contribute to various physiological and pathological states. researchgate.net

Interdisciplinary Investigations into Environmental Dynamics and Biological Accumulation

Methyl 2-hydroxytetracosanoate has been detected in environmental samples, such as river and lake sediments, highlighting the importance of understanding its environmental fate and transport. medchemexpress.commedchemexpress.com Interdisciplinary investigations that combine environmental chemistry, microbiology, and ecology are crucial for elucidating the processes that govern its distribution and accumulation in various ecosystems.

Detailed Research Findings:

Microorganisms play a significant role in the cycling of fatty acids in the environment. Some bacteria are known to accumulate free fatty acids as intracellular droplets, particularly under stress conditions like high temperatures or the presence of organic solvents. asm.org This accumulation is thought to be a result of an imbalance between fatty acid biosynthesis and degradation pathways. asm.org

The accumulation of very long-chain fatty acids (VLCFAs), including hydroxylated forms, can have significant biological consequences. In some organisms, the buildup of VLCFAs can lead to lipotoxicity and induce inflammatory responses. nih.gov Understanding the factors that trigger the accumulation of this compound in different organisms and environments is a key area for future research. This includes investigating the role of microbial communities in its production and degradation, as well as the influence of environmental parameters such as temperature, pH, and nutrient availability. asm.org

Development of Novel Analytical Standards and Probes for Targeted Research

The availability of high-purity analytical standards is fundamental for the accurate identification and quantification of this compound in complex biological and environmental matrices. superchroma.com.twcaymanchem.com Furthermore, the development of novel molecular probes is essential for studying its interactions with proteins and its localization within cells.

Detailed Research Findings:

Several suppliers offer this compound as a chemical standard, often synthesized for research and analytical applications. superchroma.com.twlabstandards.eu These standards are crucial for methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). superchroma.com.tw Quantitative mixtures of 2-hydroxy methyl esters are also available, allowing for the simultaneous analysis of several related compounds. superchroma.com.twcaymanchem.com

The development of "clickable" lipid probes represents a significant advancement in chemical biology. nih.gov These probes contain a small chemical handle, such as a terminal alkyne, that allows for the attachment of fluorescent tags or affinity labels after the probe has interacted with its cellular targets. nih.gov This strategy has been successfully used to identify the protein targets of other lipid molecules and holds great promise for elucidating the specific binding partners of this compound. nih.govoatext.com

Future efforts will likely focus on synthesizing a wider range of isotopically labeled standards and developing more sophisticated probes, such as those that can be targeted to specific organelles or activated by light, to provide greater spatial and temporal control in studying the dynamics of this compound. pnas.org

Elucidation of Regulatory Networks Governing its Biosynthesis and Degradation

The biosynthesis and degradation of 2-hydroxy fatty acids are complex processes involving multiple enzymes and metabolic pathways. nih.govresearchgate.net A thorough understanding of the regulatory networks that control these pathways is essential for comprehending the physiological roles of this compound.

Detailed Research Findings:

In mammals, the 2-hydroxylation of fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govresearchgate.netmdpi.com This enzyme converts a free fatty acid into a 2-hydroxy fatty acid, which is then activated to its CoA ester and incorporated into sphingolipids by ceramide synthases. nih.gov The degradation of 2-hydroxy fatty acids can occur through the peroxisomal α-oxidation pathway. nih.gov

In plants, two fatty acid 2-hydroxylases, FAH1 and FAH2, have been identified. nih.govresearchgate.net These enzymes are responsible for the synthesis of 2-hydroxy sphingolipids, which play important roles in organizing plasma membrane nanodomains and in stress responses. nih.govresearchgate.net While the synthetic pathways are becoming clearer, the degradation pathways for 2-hydroxy fatty acids in plants are less understood. researchgate.netresearchgate.net

Future research will need to employ a combination of genetic, biochemical, and proteomic approaches to identify all the enzymes involved in the lifecycle of this compound. This includes identifying the specific acyl-CoA synthetases, ceramide synthases, and degradative enzymes that act on this particular very long-chain hydroxylated fatty acid. Unraveling the transcriptional and post-translational regulation of these enzymes will provide a deeper understanding of how the levels of this compound are controlled in different tissues and in response to various stimuli.

Unraveling Specific Mechanistic Roles in Non-Human Organisms and Ecosystems

This compound has been found in a diverse range of non-human organisms, from marine invertebrates to plants. medchemexpress.commdpi.commdpi.com Elucidating its specific functions in these organisms and its broader impact on ecosystem dynamics is a critical area for future investigation.

Detailed Research Findings:

In marine organisms like the starfish Ceramaster patagonicus, this compound has been identified as a component of cerebrosides, which are a type of glycosphingolipid. mdpi.com Similarly, it has been found in gangliosides from the starfish Protoreaster nodosus. mdpi.com These complex lipids are often found in cell membranes and are likely involved in cell signaling and recognition processes.

In plants, 2-hydroxy fatty acids are integral components of sphingolipids and are crucial for various physiological processes, including growth and stress responses. nih.govresearchgate.netnih.govresearchgate.net For instance, they are involved in the organization of the plasma membrane and in the plant's immune response. nih.govresearchgate.net While some hydroxy fatty acids have been shown to stimulate hyphal growth in arbuscular mycorrhizal fungi, others have no effect, suggesting a structure-specific recognition. oup.com

Future studies should focus on using genetic and molecular tools to probe the function of this compound in these diverse organisms. This could involve creating mutant organisms that are unable to synthesize this compound and observing the resulting phenotypes. Such studies will not only enhance our understanding of the basic biology of these organisms but also shed light on the ecological roles of this widespread lipid.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 2-hydroxytetracosanoate in laboratory settings?

This compound is typically synthesized via esterification of 2-hydroxytetracosanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Post-reaction purification involves recrystallization from non-polar solvents like hexane or chromatography on silica gel. Critical parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis. Storage at below -20°C is essential to maintain stability, as the compound degrades at higher temperatures due to its long alkyl chain and hydroxyl group reactivity .

Basic: What safety protocols should be followed when handling this compound?

  • Skin protection : Use nitrile or neoprene gloves, inspected for integrity before use. Avoid direct contact, and employ proper glove-removal techniques to prevent contamination .
  • Respiratory protection : For aerosolized particles, use NIOSH-certified P95 respirators (US) or EN 143-compliant P2 masks (EU). Higher concentrations require OV/AG cartridges for organic vapors .
  • Environmental control : Prevent drainage contamination via sealed waste containers and secondary containment trays .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze the hydroxyl proton (δ 2.1–2.3 ppm) and methyl ester group (δ 3.6–3.7 ppm) for positional confirmation.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Verify ester carbonyl absorption (~1740 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 398.66 (C25H50O3<sup>+</sup>) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting point) across studies?

Discrepancies often arise from impurities or methodological variations. To resolve:

Purity assessment : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) to quantify impurities.

Standardized protocols : Adopt pharmacopeial methods (e.g., USP guidelines) for melting point determination, including controlled heating rates (1°C/min) and calibration with reference standards .

Cross-validation : Compare results across multiple analytical techniques (e.g., differential scanning calorimetry) and reference IUCLID or ECHA databases for consensus data .

Advanced: What experimental strategies mitigate stereochemical uncertainties during synthesis?

The hydroxyl group at position 2 introduces potential stereoisomerism. To ensure reproducibility:

  • Chiral chromatography : Use a Chiralpak IG column with hexane/isopropanol (95:5) to separate enantiomers.
  • Enantioselective catalysts : Employ lipase-based catalysts (e.g., Candida antarctica lipase B) for kinetic resolution during esterification.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT) .

Advanced: How to design studies assessing this compound’s interactions with biological membranes?

Given its amphiphilic structure, experimental design should consider:

Membrane models : Use Langmuir-Blodgett monolayers or liposomes (e.g., DPPC/cholesterol mixtures) to mimic lipid bilayers.

Solubility optimization : Prepare stock solutions in chloroform/methanol (2:1) and dilute in aqueous buffers (pH 7.4) with sonication to prevent aggregation.

Analytical endpoints : Monitor membrane fluidity via fluorescence anisotropy (e.g., DPH probe) or permeability using calcein leakage assays .

Advanced: How can systematic reviews integrate heterogeneous data on this compound’s bioactivity?

  • Research question framing : Narrow focus to specific endpoints (e.g., "Does this compound inhibit phospholipase A2?").
  • Data harmonization : Normalize units (e.g., IC50 in µM) and adjust for confounding variables (e.g., solvent effects in bioassays).
  • Meta-analysis : Use random-effects models to account for methodological diversity (e.g., in vitro vs. ex vivo studies) and assess heterogeneity via I<sup>2</sup> statistics .

Advanced: What metadata standards enhance reproducibility in this compound research?

  • Essential metadata : Include synthesis conditions (temperature, catalyst), storage temperature, solvent purity, and instrument calibration details.
  • Disciplinary guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and link datasets to repositories like PubChem or ChEMBL with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.